1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-2-5-13(4-1)10-9-8(3-6-14-9)11-7-12-10/h3,6-7H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHKTDZMHWENEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Thieno 3,2 D Pyrimidin 4 Yl Pyrrolidine and Its Analogues
Retrosynthetic Strategies for the Thieno[3,2-d]pyrimidine-Pyrrolidine System
The retrosynthetic analysis of 1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine identifies the most logical disconnection at the C4-N bond of the pyrimidine (B1678525) ring. This bond is typically formed in the final stages of the synthesis via a nucleophilic aromatic substitution (SNAr) reaction. This primary disconnection leads to two key synthons: the pyrrolidine (B122466) nucleophile and an electrophilic thieno[3,2-d]pyrimidine (B1254671) core, which is activated at the C-4 position with a suitable leaving group, most commonly a chlorine atom (4-chlorothieno[3,2-d]pyrimidine).
Further deconstruction of the thieno[3,2-d]pyrimidine core involves breaking the pyrimidine ring. This retrosynthetic step typically cleaves the N1-C2 and N3-C4 bonds, leading back to a 3-aminothiophene precursor bearing an ortho-carbonyl group, such as a carboxylate or carboxamide. The single carbon atom required to complete the pyrimidine ring (C2) is often sourced from a simple C1 building block like formic acid or formamide.
Finally, the 3-aminothiophene precursor itself can be disconnected through a Gewald-type reaction, breaking the thiophene (B33073) ring to reveal three basic starting components: an α-methylene ketone or aldehyde, an activated nitrile (e.g., malononitrile), and elemental sulfur. This comprehensive retrosynthetic pathway provides a clear and efficient roadmap for the forward synthesis.
Synthesis of the Thieno[3,2-d]pyrimidine Core Precursors
The synthesis of the central thieno[3,2-d]pyrimidine scaffold is a critical phase that relies on the sequential construction of the thiophene and pyrimidine rings.
Construction of the Thiophene Ring Precursors
A predominant method for synthesizing the requisite 2-aminothiophene precursors is the Gewald reaction. nih.gov This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst like triethylamine (B128534) or morpholine. nih.gov This one-pot synthesis is highly versatile and provides direct access to polysubstituted 2-aminothiophenes, which are the foundational building blocks for the subsequent annulation of the pyrimidine ring.
Annulation of the Pyrimidine Ring to the Thiophene Scaffold
With the 3-aminothiophene-2-carboxylate or carboxamide precursor in hand, the next step is the annulation of the pyrimidine ring. A common and straightforward method involves heating the aminothiophene derivative with formic acid or formamide. nih.govmdpi.com This reaction cyclizes the precursor to form the thermodynamically stable thieno[3,2-d]pyrimidin-4(3H)-one.
To facilitate the introduction of the pyrrolidine moiety, the hydroxyl group of the pyrimidinone at the C-4 position must be converted into a better leaving group. This is typically achieved by treating the thieno[3,2-d]pyrimidin-4(3H)-one with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govnih.gov This reaction yields the highly reactive intermediate, 4-chlorothieno[3,2-d]pyrimidine (B95853), which is the direct precursor for the final substitution step.
The table below summarizes typical conditions for the synthesis of thieno[3,2-d]pyrimidin-4-one and its subsequent chlorination.
| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |
| 3-Amino-5-arylthiophene amide | HCOOH, H₂SO₄ | 50 °C, overnight | 6-Arylthieno[3,2-d]pyrimidin-4-one | 76-98% | nih.gov |
| 3-Amino-5-arylthiophene amide | Formamide, DMF | Reflux, 7 h | 6-Arylthieno[3,2-d]pyrimidin-4-one | 72% | mdpi.com |
| 6-Arylthieno[3,2-d]pyrimidin-4-one | POCl₃ | Microwave (95 °C, 80 W, 20 min) | 4-Chloro-6-arylthieno[3,2-d]pyrimidine | 98-99% | nih.gov |
| 2-tert-Butylamino-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one | POCl₃, N,N-dimethylaniline, CH₃CN | 80-85 °C, 18 h | N-(tert-Butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | Not specified | nih.gov |
Introduction of the Pyrrolidine Moiety at the C-4 Position of the Thieno[3,2-d]pyrimidine Scaffold
The final stage of the synthesis involves attaching the pyrrolidine ring to the C-4 position of the thieno[3,2-d]pyrimidine core. This is predominantly achieved through nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The most widely employed method for synthesizing this compound and its analogues is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov The electron-deficient nature of the pyrimidine ring, further activated by the fused thiophene, makes the C-4 position highly susceptible to attack by nucleophiles. The reaction involves treating 4-chlorothieno[3,2-d]pyrimidine with pyrrolidine.
The reaction conditions can be varied to optimize yield and purity. The substitution can be performed under base-promoted or acid-catalyzed conditions. nih.gov In a typical base-promoted procedure, a base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIEA) is used in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. nih.govacs.org Alternatively, acid-catalyzed conditions, often using a drop of concentrated HCl in a solvent mixture like tetrahydrofuran (B95107) (THF) and isopropanol, can also effectively promote the substitution. nih.gov Recent studies have also shown that these amination reactions can proceed well in water, offering a more environmentally friendly approach. nih.gov
The following table details various conditions reported for the SNAr reaction of 4-chlorothieno[3,2-d]pyrimidines with different amines.
| Substrate | Amine Nucleophile | Conditions | Solvent | Product | Reference |
| 4-Chlorothieno[3,2-d]pyrimidine | Various amines | K₂CO₃, 100 °C, 12 h | DMSO | 4-Amino-thieno[3,2-d]pyrimidine derivatives | nih.gov |
| 4-Chlorothieno[3,2-d]pyrimidine | Various amines | HCl (cat.), 70 °C, 24 h | THF/2-Propanol | 4-Amino-thieno[3,2-d]pyrimidine derivatives | nih.gov |
| 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide | 4-(2-Boc-aminoethyl)piperidine | DIEA, Reflux, 1 h | CH₃CN | Substituted piperidine (B6355638) derivative | acs.org |
| 4-Chlorothieno[2,3-d]pyrimidine | Aniline | HCl (cat.), 80 °C | Water | N-Phenylthieno[2,3-d]pyrimidin-4-amine | nih.gov |
Reductive Amination Strategies
While less commonly documented for this specific heterocyclic system, reductive amination represents a plausible alternative strategy for the introduction of the pyrrolidine moiety. This approach would begin with the thieno[3,2-d]pyrimidin-4(3H)-one precursor. The reaction would involve the condensation of the pyrimidinone with pyrrolidine to form a hemiaminal or enamine intermediate. Subsequent reduction of this intermediate with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), would yield the final product, this compound. This method avoids the need for the harsh chlorination step required for the SNAr pathway but may require careful optimization of reaction conditions to achieve high yields and prevent side reactions.
Derivatization and Further Functionalization of the Pyrrolidine Ring System
While many research efforts focus on modifying the thieno[3,2-d]pyrimidine core at positions other than C4, the derivatization of the pyrrolidine ring itself represents a key strategy for fine-tuning the physicochemical and pharmacological properties of the parent molecule, this compound. Such modifications are crucial for developing structure-activity relationships (SAR) and optimizing lead compounds. nih.gov Functionalization can be directed at various positions of the pyrrolidine ring, typically C2, C3, or C4, to introduce new chemical groups that can engage in additional interactions with biological targets.
Strategies for Pyrrolidine Ring Functionalization:
Introduction of Substituents at C3 and C4: The C3 and C4 positions of the pyrrolidine ring are common targets for introducing functional groups such as hydroxyl, amino, or carboxyl moieties. These groups can alter polarity, solubility, and provide handles for further conjugation. For instance, a hydroxyl group can be introduced to form new hydrogen bonds with a target protein, potentially enhancing binding affinity.
Chiral Modifications: The stereochemistry of substituents on the pyrrolidine ring can have a profound impact on biological activity. Synthesizing enantiomerically pure derivatives, for example with substituents in a specific cis or trans configuration, is a critical step in optimization, as biological macromolecules are chiral and often exhibit stereospecific binding. nih.gov
Ring Constraining and Bioisosteric Replacement: To explore conformational effects on activity, the pyrrolidine ring can be incorporated into bicyclic systems, effectively locking it into a more rigid conformation. Furthermore, bioisosteric replacement of methylene groups within the ring (e.g., with oxygen to form an oxazolidine) can be explored to modulate metabolic stability and polarity.
Research on related heterocyclic scaffolds demonstrates that these derivatization approaches are synthetically feasible. The resulting analogues of this compound would be valuable for probing the specific steric and electronic requirements of its biological targets.
Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful tool for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals are expected for the protons on the thienopyrimidine core and the pyrrolidine ring. The aromatic protons of the thiophene and pyrimidine rings typically appear in the downfield region (δ 7.0-9.0 ppm), while the aliphatic protons of the pyrrolidine ring appear in the upfield region (δ 1.5-4.0 ppm). researchgate.net
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum will show distinct signals for the aromatic carbons of the fused heterocyclic system and the aliphatic carbons of the pyrrolidine moiety. researchgate.netmdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Scaffold
| Atom Position | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|
| Pyrimidine H-2 | ~8.5 - 8.9 | ~158 |
| Thiophene H-6 | ~7.8 - 8.0 | ~126 |
| Thiophene H-7 | ~7.3 - 7.5 | ~124 |
| Pyrrolidine N-CH₂ (α) | ~3.8 - 4.2 | ~50 - 55 |
| Pyrrolidine C-CH₂ (β) | ~1.9 - 2.2 | ~25 - 30 |
Note: These are predicted values based on similar structures reported in the literature; actual values may vary depending on the solvent and experimental conditions. researchgate.netmdpi.com
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. sapub.org Under electron impact (EI) or electrospray ionization (ESI), the molecule will generate a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation can provide evidence for the presence of both the thienopyrimidine core and the pyrrolidine ring. wvu.edu
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 205 | [M]⁺ (Molecular Ion) | Parent molecule |
| 177 | [M - C₂H₄]⁺ | Loss of ethylene (B1197577) from the pyrrolidine ring |
| 135 | [Thieno[3,2-d]pyrimidine]⁺ | Loss of the neutral pyrrolidine molecule |
Note: Fragmentation patterns are predictive and based on common pathways for related heterocyclic systems. sapub.orgwvu.edu
Infrared (IR) Spectroscopy and Elemental Analysis:
IR Spectroscopy: This technique is used to identify the presence of specific functional groups. The spectrum of this compound would show characteristic absorption bands for C-H bonds (aliphatic and aromatic), C=N and C=C bonds within the aromatic rings, and C-N bonds. mdpi.com
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimental values are compared to the calculated theoretical values to confirm the molecular formula. mdpi.com
Together, these analytical methods provide a comprehensive characterization of this compound, ensuring its structural integrity and purity, which are prerequisites for any further chemical or biological studies. nih.govlongdom.org
Structure Activity Relationship Sar Investigations of 1 Thieno 3,2 D Pyrimidin 4 Yl Pyrrolidine Derivatives
Systematic Modification of the Pyrrolidine (B122466) Moiety and its Influence on Bioactivity
The pyrrolidine ring, attached at the 4-position of the thieno[3,2-d]pyrimidine (B1254671) core, plays a crucial role in the interaction of these derivatives with their biological targets. Modifications to this moiety have been shown to significantly impact bioactivity, particularly in the context of enzyme inhibition.
One notable study focused on a series of 2-substituted thieno[3,2-d]pyrimidin-4-yl(3,4,5-trimethoxyphenyl)methanones as potential anti-tubulin polymerization and vascular disrupting agents. Within this series, the derivative featuring a pyrrolidin-1-yl group at the 2-position (Compound 20 in the study) demonstrated exceptionally strong antiproliferative activities, with an average IC50 of 13.4 nM against four different cancer cell lines nih.gov. This highlights the favorable contribution of the unsubstituted pyrrolidine ring to the compound's potent biological effect.
The following table summarizes the impact of modifications on the pyrrolidine moiety on the bioactivity of 1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine derivatives.
| Modification of Pyrrolidine Moiety | Observed Effect on Bioactivity | Reference Compound Example | Biological Target |
| Unsubstituted Pyrrolidine | High antiproliferative activity | (2-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone | Tubulin |
| Carbamate Substitution | Modulates enzyme and cellular potency | Pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines | EGFR/ErbB-2 |
Exploration of Substituent Effects on the Thieno[3,2-d]pyrimidine Nucleus
The thieno[3,2-d]pyrimidine nucleus serves as the core scaffold for this class of compounds and provides multiple positions for substitution, allowing for the fine-tuning of their biological and physicochemical properties. Researchers have explored the effects of various substituents at different positions of this bicyclic system.
A study on 4-substituted thieno[3,2-d]pyrimidines as dual-stage antiplasmodial agents revealed the importance of the substituent at the C4-position nih.gov. Based on a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one hit, the introduction of different groups at this position through nucleophilic aromatic substitution and palladium-catalyzed coupling reactions led to derivatives with varying activities against both the erythrocytic and hepatic stages of Plasmodium parasites nih.gov. For instance, the introduction of an aryl group directly linked to the core or through an ether or thioether linkage resulted in a loss of activity, whereas some amino-linked derivatives maintained activity nih.gov.
In a different context, investigations into tricyclic thieno[3,2-d]pyrimidines as anticancer agents highlighted the significance of substituents on the thiophene (B33073) ring. The presence of a 4-chlorophenyl substituent on the thiophene ring was found to be important for the antiproliferative activity of these compounds mdpi.com. Conversely, methyl substitutions in the aromatic portion of the thieno[3,2-d]pyrimidine system did not show any inhibitory effect mdpi.com.
The table below provides a summary of the effects of substituents on the thieno[3,2-d]pyrimidine nucleus.
| Position of Substitution | Substituent | Observed Effect on Bioactivity | Biological Target |
| C4 | Aryl (direct, ether, or thioether linkage) | Loss of antiplasmodial activity | Plasmodium parasites |
| C4 | Amino-alkyl | Maintenance of antiplasmodial activity | Plasmodium parasites |
| Thiophene Ring | 4-Chlorophenyl | Enhanced antiproliferative activity | Cancer cells |
| Thiophene Ring | Methyl | No inhibitory effect | Cancer cells |
Conformational Analysis and Stereochemical Impact on Biological Potency
The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. Conformational analysis and the investigation of stereochemical effects are therefore essential components of SAR studies.
Research on conformationally restricted thieno[3,2-d]pyrimidinones and thieno[3,2-d]pyrimidines as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) has shed light on the importance of molecular conformation mdpi.com. By designing and synthesizing conformationally "locked" analogues, researchers were able to identify the biologically active conformer of the parent flexible molecules mdpi.com. This approach of conformational freezing through cyclization helps in understanding the optimal spatial orientation required for binding to the enzyme's active site mdpi.com.
The impact of absolute stereochemistry has been explicitly demonstrated in the study of pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines as EGFR and ErbB-2 inhibitors nih.govresearchgate.net. The stereochemical configuration of substituents on the pyrrolidine ring was found to have a significant effect on both cellular potency and oral mouse pharmacokinetics nih.govresearchgate.net. This indicates that the precise orientation of chemical groups in three-dimensional space is a key determinant of the biological activity and drug-like properties of these compounds.
The following table illustrates the impact of conformational and stereochemical factors on bioactivity.
| Structural Feature | Influence on Bioactivity | Example Class of Compounds | Biological Target |
| Conformational Restriction | Identification of the bioactive conformer | Thieno[3,2-d]pyrimidinones | 17β-HSD2 |
| Absolute Stereochemistry | Significant impact on cellular potency and pharmacokinetics | Pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines | EGFR/ErbB-2 |
Identification of Key Pharmacophoric Elements within the this compound Scaffold
Based on the extensive SAR investigations, several key pharmacophoric elements within the this compound scaffold can be identified. These elements represent the essential structural features required for potent biological activity.
The Thieno[3,2-d]pyrimidine Core: This bicyclic system serves as the fundamental scaffold, providing the necessary framework for the spatial arrangement of other crucial functional groups. Its aromatic nature can engage in π-π stacking interactions with aromatic residues in the binding sites of target proteins.
Substituents on the Thiophene Ring: Specific substitutions on the thiophene portion of the nucleus, such as a 4-chlorophenyl group, have been shown to be crucial for antiproliferative activity, suggesting this region is important for anchoring the molecule in a hydrophobic pocket of the target.
Defined Stereochemistry: For derivatives with chiral centers, particularly on the pyrrolidine ring, a specific stereoisomer often exhibits significantly higher potency. This underscores the importance of a precise three-dimensional fit between the ligand and its receptor.
Computational and in Silico Approaches to 1 Thieno 3,2 D Pyrimidin 4 Yl Pyrrolidine Research
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mechanism of 1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine derivatives with their biological targets.
Recent studies have employed molecular docking to investigate the interaction of thieno[3,2-d]pyrimidine (B1254671) derivatives with various protein targets. For instance, docking studies on a series of tricyclic thieno[3,2-d]pyrimidines identified their potential to target cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov The most active compound in this series, 6e, was shown through molecular docking to likely disrupt the cell cycle process, leading to the inhibition of tumor cell proliferation. nih.gov
In another study, thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized and their anticancer potential was assessed using molecular docking against DNA and the protein 3ERT. The results indicated high binding affinities for several derivatives, suggesting their potential as anticancer agents. bohrium.comwum.edu.pk Similarly, docking simulations of novel thieno[2,3-d]pyrimidine derivatives against EGFRWT and EGFRT790M indicated correct binding modes, which were further confirmed by molecular dynamics simulations. nih.gov
The binding interactions of thieno[3,2-d]pyrimidine-6-carboxamides with sirtuin proteins (SIRT1, SIRT2, and SIRT3) have also been elucidated through X-ray crystallography and molecular docking. acs.org The carboxamide group was observed to form key hydrogen bonds with the protein, mimicking the interactions of the natural substrate. acs.org Furthermore, molecular docking was used to evaluate the binding mechanism of thienopyridine derivatives to the IKKβ protein, helping to generate a 3D-QSAR model. nih.gov
A summary of representative molecular docking studies involving thieno[3,2-d]pyrimidine scaffolds is presented below:
| Compound Series | Target Protein | Key Findings |
| Tricyclic thieno[3,2-d]pyrimidines | Cyclin-Dependent Kinases (CDKs) | Most active compound (6e) is likely to disrupt the cell cycle process. nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | DNA and 3ERT protein | High binding affinities observed for several derivatives. bohrium.comwum.edu.pk |
| Thieno[2,3-d]pyrimidine derivatives | EGFRWT and EGFRT790M | Correct binding modes were indicated and confirmed by MD simulations. nih.gov |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, and SIRT3 | Carboxamide group forms crucial hydrogen bonds with the protein. acs.org |
| Thienopyridine derivatives | IKKβ | Docking helped in generating a 3D-QSAR model. nih.gov |
| Thieno[3,2-d]pyrimidine derivatives | DNA gyrase B subunit | Three compounds demonstrated exceptional binding affinities. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activities. researchgate.net This approach is particularly useful in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. researchgate.net
Several QSAR studies have been conducted on thienopyrimidine derivatives to understand the structural requirements for their biological activities. For example, 2D and 3D-QSAR studies on thienopyrimidines as potential antimicrobial agents revealed that lipophilic and steric parameters are crucial for their activity against bacteria. researchgate.net The generated models showed good predictive power, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²). researchgate.net
In another study, QSAR analysis of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors was performed using multiple linear regression (MLR) and artificial neural network (ANN) models. The ANN model demonstrated superior predictive power compared to the MLR model, highlighting the nonlinear relationship between the chemical structure and biological activity. nih.gov
Furthermore, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to thienopyridine analogues as IKKβ inhibitors. nih.gov These models provided insights into the steric, electrostatic, and hydrophobic fields that influence the inhibitory activity, guiding the design of more potent inhibitors. nih.gov Similarly, 3D-QSAR models for thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors have been developed, showing good verification and prediction capabilities. nih.govpreprints.org
Key parameters and findings from various QSAR studies on thienopyrimidine derivatives are summarized in the table below:
| Compound Series | Target/Activity | QSAR Models | Key Findings |
| Thienopyrimidines | Antimicrobial agents | MLR, PLS | Lipophilic and steric parameters are prerequisites for antibacterial activity. researchgate.net |
| Furopyrimidines and Thienopyrimidines | VEGFR-2 inhibitors | MLR, ANN | The nonlinear ANN model showed superior predictive power. nih.gov |
| Thienopyridine analogues | IKKβ inhibitors | CoMFA, CoMSIA | Hydrophobic and electrostatic fields are highly desirable for biological activity. nih.gov |
| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | LSD1 inhibitors | CoMFA, CoMSIA | The models had good verification and prediction capabilities. nih.govpreprints.org |
| Thieno[3,4-d]pyrimidine derivatives | HIV-1 RT inhibitors | CoMFA, CoMSIA | The models showed good stability and predictability. nih.gov |
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. In drug discovery, MD simulations provide detailed information about the conformational changes of proteins and ligands upon binding, the stability of protein-ligand complexes, and the energetics of their interactions.
MD simulations have been employed to investigate the binding stability and interaction mechanisms of thieno[3,2-d]pyrimidine derivatives with their target proteins. For instance, a 50 ns MD simulation of a thieno[3,4-d]pyrimidine derivative in complex with HIV-1 reverse transcriptase revealed the formation of stable hydrogen bonds and a close binding interaction. nih.gov
In a study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, MD simulations were used to explore the binding modes of newly designed inhibitors with high predictive activity. nih.govpreprints.org The simulations confirmed the stability of the ligand-protein complexes and highlighted the crucial role of specific amino acid residues in stabilizing the inhibitors. preprints.org Similarly, MD simulations of pyrido[3,4-d]pyrimidine inhibitors with the Mps1 protein helped to identify stable binding modes and key hydrophobic interactions. mdpi.com
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico ADME predictions help to identify compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.
For thieno[3,2-d]pyrimidine derivatives, in silico ADME studies have been performed to assess their drug-like characteristics. nih.gov These studies typically evaluate properties such as gastrointestinal absorption, permeability, and compliance with Lipinski's rule of five. mdpi.com For example, a study on a promising thieno[2,3-d]pyrimidine derivative with JAK2 kinase inhibitory activity revealed good permeability and GI absorption with no violations of Lipinski's rule. mdpi.com
In another investigation, newly designed thieno[3,4-d]pyrimidine derivatives were predicted to have reasonably good ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov Similarly, ADME and bioavailability predictions were carried out for newly designed LSD1 inhibitors, providing valuable guidance for their future development. preprints.org
A summary of predicted ADME properties for selected thieno[3,2-d]pyrimidine derivatives is provided below:
| Compound Series | Key ADME Predictions |
| Thieno[2,3-d]pyrimidine derivatives | Good permeability and GI absorption, no violations of Lipinski's rule. mdpi.com |
| Thieno[3,4-d]pyrimidine derivatives | Reasonably good ADME/T profiles. nih.gov |
| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | Favorable ADME and bioavailability predictions. preprints.org |
Pharmacophore Development and Virtual Screening Strategies
Pharmacophore modeling and virtual screening are powerful computational tools for the discovery of novel hit compounds. A pharmacophore represents the essential 3D arrangement of functional groups of a molecule that are responsible for its biological activity.
Pharmacophore models have been developed for various thienopyrimidine derivatives to guide virtual screening campaigns. For instance, a pharmacophore model was generated for thieno[3,2-b]pyrimidine analogs as VEGFR-2 inhibitors. semanticscholar.org This model, which highlighted the importance of hydrophobic character, electron-withdrawing groups, and H-bond donating groups, was used to identify novel inhibitors. semanticscholar.org
Virtual screening strategies, often in combination with molecular docking, have been successfully applied to identify novel thieno[2,3-d]pyrimidine-based inhibitors of KRAS G12D. researchgate.netnih.gov This combinatorial approach led to the discovery of potent compounds with significant antitumor efficacy in preclinical models. researchgate.netnih.gov
Pre Clinical Pharmacokinetic and Metabolic Investigations of 1 Thieno 3,2 D Pyrimidin 4 Yl Pyrrolidine Derivatives
In Vitro Hepatic Microsomal Stability
The stability of a compound in the presence of liver microsomes is a critical early indicator of its metabolic fate in the body, primarily its susceptibility to metabolism by cytochrome P450 (CYP) enzymes. nih.govnih.gov For derivatives of 1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine, these assays are fundamental to predicting hepatic clearance and potential half-life.
Studies involving human liver microsomes have shown that several derivatives of this class exhibit a generally high resistance to metabolic transformation. In one investigation, five different derivatives demonstrated metabolic stability percentages consistently above 97%. nih.gov Notably, some compounds within this series, such as 19a, 19b, and 21a, were found to be exceptionally stable, with metabolic stability reported as greater than 99.9%. nih.gov Other derivatives, however, did undergo slight metabolization, leading to the formation of oxidized metabolites. nih.gov
Further research on a related benzothienopyrimidinone compound, 14j, also indicated a long half-life when incubated with both human and mouse liver microsomes, reinforcing the idea that this scaffold can be modified to achieve favorable metabolic stability. nih.gov Efforts to optimize the metabolic profile of these compounds have also been successful. For instance, the strategic incorporation of a fluorine atom into the piperidine (B6355638) ring of certain thieno[3,2-d]pyrimidine (B1254671) derivatives was shown to enhance their metabolic stability.
Table 1: In Vitro Metabolic Stability of Selected Thieno[3,2-d]pyrimidine Derivatives in Human Liver Microsomes
| Compound | Percentage of Metabolic Stability | Observations |
|---|---|---|
| Derivative 19a | >99.9% | Highly resistant to metabolism. nih.gov |
| Derivative 19b | >99.9% | Highly resistant to metabolism. nih.gov |
| Derivative 21a | >99.9% | Highly resistant to metabolism. nih.gov |
| Derivative 33b | ~98.32% | Underwent slight metabolization to an oxidized derivative. nih.gov |
| Derivative 38b | ~97.94% | Underwent slight metabolization to an oxidized derivative. nih.gov |
| Compound 14j | Long Half-Life | Showed high stability in both human and mouse liver microsomes. nih.gov |
This table is interactive. Users can sort columns by clicking on the headers.
Plasma Stability and Protein Binding Assessment
Beyond hepatic metabolism, the stability of a compound in plasma and its tendency to bind to plasma proteins are key pharmacokinetic parameters. Plasma stability assays assess the potential for degradation by plasma enzymes, while protein binding influences the fraction of unbound drug available to exert its pharmacological effect and be cleared from the body.
Investigations into the plasma stability of thieno[3,2-d]pyrimidine derivatives have indicated that they are generally stable. After a 24-hour incubation period in plasma, the stability of tested derivatives was reported to be no lower than 81%. nih.gov
The extent of plasma protein binding can vary significantly based on the specific structural modifications of the thieno[3,2-d]pyrimidine core. For example, one benzothienopyrimidinone derivative was characterized as having modest protein binding. nih.gov In contrast, a different study on a thieno[2,3-d]pyrimidine-based kinase inhibitor reported a very high rat plasma protein binding of 99.85%. This highlights the sensitivity of this property to the specific substituents on the heterocyclic core.
Tissue Distribution Studies in Animal Models
Understanding how a drug distributes throughout the body is essential for evaluating its potential to reach the target site of action and to identify any potential for accumulation in non-target tissues. While specific data on this compound is limited, studies on closely related thienopyrimidine isomers provide valuable insights into the likely distribution patterns.
A study on a thieno[2,3-d]pyrimidine (B153573) derivative in mice revealed significant distribution to specific tissues. nih.gov Following intravenous administration, higher concentrations of the compound were observed in the brain and eye relative to the plasma. nih.gov Notably, the highest levels were found in the eye, a pattern that was also maintained after oral dosing, suggesting that compounds of this class may accumulate in ocular tissues. nih.gov
Another investigation using a different but related structure, a methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate, in rats demonstrated rapid and extensive distribution into thirteen different tissues. The highest concentrations were detected in the stomach, intestine, liver, kidney, and bladder, indicating wide dissemination following oral administration. nih.gov
Oral Bioavailability and Exposure Characterization in Pre-clinical Species
For orally administered drugs, bioavailability—the fraction of the dose that reaches systemic circulation—is a critical determinant of efficacy. Pre-clinical studies in animal models are used to characterize this and other exposure parameters like maximum concentration (Cmax) and the area under the curve (AUC).
The oral bioavailability of thieno[3,2-d]pyrimidine derivatives has been shown to be highly dependent on the specific chemical structure. A notable example is compound 14j, a benzothienopyrimidinone, which exhibited an oral bioavailability of 76% in CD-1 mice, indicating excellent absorption and metabolic stability. nih.gov Similarly, a study on a different thieno[2,3-d]pyrimidine derivative (7l) in mice also demonstrated high oral bioavailability, accompanied by moderate exposure (AUC and Cmax), low clearance, and a long half-life. nih.gov
However, not all derivatives share this favorable profile. Some studies have reported low gastrointestinal absorption for certain synthesized thieno[3,2-d]pyrimidine compounds. researchgate.net This variability underscores the importance of specific structural modifications in optimizing the oral pharmacokinetic properties of this class of compounds.
Table 2: Summary of Pre-clinical Oral Pharmacokinetic Findings for Thienopyrimidine Derivatives
| Compound Class/Derivative | Animal Model | Key Findings |
|---|---|---|
| Benzothienopyrimidinone (14j) | CD-1 Mice | Oral bioavailability of 76%. nih.gov |
| Thieno[2,3-d]pyrimidine (7l) | Mice | High oral bioavailability, moderate exposure (AUC, Cmax), low clearance, long half-life. nih.gov |
| Various Thieno[3,2-d]pyrimidines | Not Specified | Some derivatives showed low gastrointestinal absorption. researchgate.net |
This table is interactive. Users can sort columns by clicking on the headers.
Future Perspectives and Research Directions for 1 Thieno 3,2 D Pyrimidin 4 Yl Pyrrolidine Chemistry
Rational Design of Second-Generation Compounds
The future development of 1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine as a therapeutic agent will heavily rely on the principles of rational drug design to create second-generation compounds with improved efficacy, selectivity, and pharmacokinetic profiles. A systematic approach, grounded in a deep understanding of structure-activity relationships (SAR), will be crucial.
Key Strategies for Rational Design:
Scaffold Modification: While maintaining the core thieno[3,2-d]pyrimidine (B1254671) structure, modifications to the pyrrolidine (B122466) ring can be explored. This could involve the introduction of various substituents to modulate lipophilicity, hydrogen bonding capacity, and steric interactions with the target protein.
Bioisosteric Replacement: The pyrrolidine moiety could be replaced with other saturated heterocycles to fine-tune the compound's properties.
Computational Modeling: In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies will be instrumental in predicting the binding affinities and biological activities of newly designed analogs. This computational pre-screening can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.
A hypothetical SAR study could involve synthesizing a library of derivatives with substitutions at various positions of the thieno[3,2-d]pyrimidine core and the pyrrolidine ring. The biological activity of these compounds would then be evaluated to identify key structural features that contribute to their therapeutic effects.
Exploration of Novel Biological Targets and Therapeutic Modalities
The thieno[3,2-d]pyrimidine scaffold has demonstrated activity against a wide range of biological targets, suggesting that this compound could have therapeutic potential in multiple disease areas. thno.org Future research should aim to identify and validate novel biological targets for this compound and its derivatives.
Potential Biological Targets and Therapeutic Areas:
| Target Class | Specific Examples | Potential Therapeutic Area |
| Kinases | FAK, FLT3, ATR, PI3K, RIPK2, VEGFR-2 | Cancer, Inflammatory Disorders |
| Tubulin | Colchicine-binding site | Cancer |
| DNA Gyrase | Bacterial DNA gyrase | Infectious Diseases |
Data derived from studies on thieno[3,2-d]pyrimidine derivatives.
The versatility of the thieno[3,2-d]pyrimidine core in targeting various kinases is well-documented. rsc.orgnih.govnih.gov For instance, derivatives of this scaffold have shown potent inhibitory activity against Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3), both of which are implicated in cancer progression. rsc.org Furthermore, the thieno[3,2-d]pyrimidine framework has been successfully utilized in the development of inhibitors for Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, a key regulator of the DNA damage response. nih.gov Beyond oncology, the anti-inflammatory potential of this scaffold is highlighted by the development of potent RIPK2 inhibitors. thno.org
In addition to kinase inhibition, thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of tubulin polymerization, a validated strategy in cancer chemotherapy. ualberta.ca The antimicrobial potential of this chemical class is also significant, with studies demonstrating activity against DNA gyrase, a crucial bacterial enzyme. benthamdirect.com
Integration of Advanced Omics Technologies in Mechanistic Studies
To fully elucidate the mechanism of action of this compound and its future derivatives, the integration of advanced "omics" technologies will be indispensable. These high-throughput approaches can provide a comprehensive understanding of the cellular pathways modulated by the compound.
Applications of Omics Technologies:
Proteomics: Quantitative chemoproteomics can be employed to identify the direct protein targets of this compound within the cellular proteome. This technique can reveal both on-target and off-target interactions, providing crucial insights into the compound's selectivity and potential side effects.
Transcriptomics: Microarray or RNA-sequencing analysis can be used to profile changes in gene expression following treatment with the compound. This can help to identify downstream signaling pathways that are affected and provide a broader understanding of the compound's biological effects.
Metabolomics: By analyzing the global metabolic changes in cells or tissues upon compound treatment, metabolomics can uncover novel mechanisms of action and identify biomarkers of drug response.
The combination of these omics approaches can offer a systems-level view of the drug's effects, facilitating a more informed and efficient drug development process.
Development of Targeted Delivery Systems and Prodrug Strategies
To enhance the therapeutic index of this compound, future research should focus on the development of targeted delivery systems and prodrug strategies. These approaches aim to increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues, thereby reducing potential toxicity.
Potential Delivery and Prodrug Strategies:
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. nih.gov These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to diseased cells.
Antibody-Drug Conjugates (ADCs): If a specific cell surface receptor is identified as being overexpressed on target cells, an ADC approach could be pursued. This would involve linking this compound to a monoclonal antibody that specifically recognizes the target receptor, enabling highly selective drug delivery.
Prodrug Design: A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. Designing a prodrug of this compound could improve its oral bioavailability, prolong its duration of action, or enhance its targeting to specific tissues or enzymes that can metabolize the prodrug to its active form. For pyrimidine-based anticancer agents, prodrug strategies have been successfully employed to improve their therapeutic properties.
The implementation of these advanced delivery and prodrug strategies holds the potential to significantly improve the clinical utility of this compound and its next-generation analogs.
Q & A
Q. How should researchers address discrepancies between computational docking and experimental bioactivity results?
- Methodological Answer :
- Molecular dynamics simulations : Assess binding pocket flexibility overlooked in static docking .
- Proteolytic stability assays : Confirm compound integrity under physiological conditions to rule false positives .
Safety and Handling
Q. What safety precautions are critical when handling thieno[3,2-d]pyrimidine intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
